

Synthesis Protocol for 8-Fluoro-4-methoxyquinoline: An Application Note

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Compound of Interest

Compound Name: 8-Fluoro-4-methoxyquinoline

Cat. No.: B15071146

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This document provides a detailed protocol for the synthesis of **8-Fluoro-4-methoxyquinoline**, a fluorinated quinoline derivative with potential applications in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development and related fields. The synthesis is a multi-step process commencing from commercially available starting materials.

I. Synthetic Strategy

The synthesis of **8-Fluoro-4-methoxyquinoline** is proposed via a three-step sequence starting from 2-fluoroaniline. The key transformations involve a cyclization reaction to form the quinoline core, followed by chlorination and subsequent methoxylation at the 4-position.

II. Experimental Protocols

Step 1: Synthesis of 8-Fluoro-4-hydroxyquinoline

This step involves the Gould-Jacobs reaction, where 2-fluoroaniline is reacted with diethyl (ethoxymethylene)malonate followed by thermal cyclization.

- Materials:
 - 2-fluoroaniline
 - Diethyl (ethoxymethylene)malonate

- Diphenyl ether
- Ethanol
- Hexanes
- Procedure:
 - In a round-bottom flask, dissolve 2-fluoroaniline (1 equivalent) in ethanol.
 - Add diethyl (ethoxymethylene)malonate (1.1 equivalents) to the solution.
 - Heat the mixture to reflux for 2 hours.
 - Remove the ethanol under reduced pressure to obtain the intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate.
 - In a separate flask, heat diphenyl ether to 250 °C.
 - Slowly add the crude intermediate to the hot diphenyl ether with vigorous stirring.
 - Maintain the temperature at 250 °C for 30 minutes to facilitate cyclization.
 - Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
 - Add hexanes to the mixture to further precipitate the product and dilute the diphenyl ether.
 - Filter the solid, wash with hexanes, and dry under vacuum to yield 8-fluoro-4-hydroxyquinoline.

Step 2: Synthesis of 4-Chloro-8-fluoroquinoline

The hydroxyl group at the 4-position is converted to a chloro group using phosphoryl chloride.

- Materials:
 - 8-Fluoro-4-hydroxyquinoline

- Phosphoryl chloride (POCl_3)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Procedure:
 - Suspend 8-fluoro-4-hydroxyquinoline (1 equivalent) in phosphoryl chloride (5-10 equivalents).
 - Heat the mixture to reflux for 3 hours. The reaction should be monitored by TLC.
 - After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
 - Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
 - Extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the organic layer under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain 4-chloro-8-fluoroquinoline.

Step 3: Synthesis of **8-Fluoro-4-methoxyquinoline**

The final step is a nucleophilic substitution of the chloro group with a methoxy group.

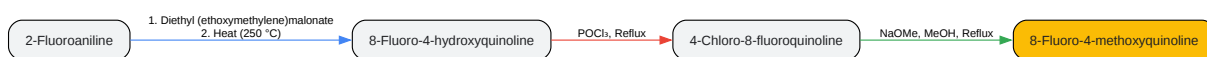
- Materials:
 - 4-Chloro-8-fluoroquinoline

- Sodium methoxide (NaOMe)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate
- Procedure:
 - Dissolve 4-chloro-8-fluoroquinoline (1 equivalent) in dry methanol.
 - Add sodium methoxide (1.5 equivalents) to the solution.
 - Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.
 - Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
 - Dissolve the residue in dichloromethane and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the final product, **8-fluoro-4-methoxyquinoline**.

III. Quantitative Data Summary

Compound	Molecular Formula	Molecular Weight (g/mol)	Theoretical Yield (%)
8-Fluoro-4-hydroxyquinoline	C ₉ H ₆ FNO	163.15	80-90
4-Chloro-8-fluoroquinoline	C ₉ H ₅ ClFN	181.59	75-85
8-Fluoro-4-methoxyquinoline	C ₁₀ H ₈ FNO	177.18	85-95

IV. Experimental Workflow Diagram



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Caption: Synthetic route for **8-Fluoro-4-methoxyquinoline**.

V. Disclaimer

This protocol is a proposed synthetic route based on established chemical principles and analogous reactions found in the scientific literature. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

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